molecular formula C16H16N2 B12056193 Anthracene-1,8-diyldimethanamine

Anthracene-1,8-diyldimethanamine

Cat. No.: B12056193
M. Wt: 236.31 g/mol
InChI Key: NTFMELQYTBAEQP-UHFFFAOYSA-N
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Description

Anthracene-1,8-diyldimethanamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methanamine groups attached to the 1 and 8 positions of the anthracene ring. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene-1,8-diyldimethanamine typically involves the reduction of 1,8-dichloroanthraquinone, followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions . The reduction step is crucial to introduce the methanamine groups at the desired positions on the anthracene ring. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of anthracene derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Anthracene-1,8-diyldimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit unique photophysical and chemical properties .

Scientific Research Applications

Anthracene-1,8-diyldimethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of anthracene-1,8-diyldimethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the proliferation of certain cells, modulate immune responses, and promote cell differentiation. These effects are often mediated through mitochondrial dysfunction and the production of free radicals . Additionally, the compound’s ability to form hydrogen bonds and interact with other molecules contributes to its unique properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene-1,8-diyldimethanamine stands out due to its specific substitution pattern and the presence of methanamine groups, which confer unique chemical and photophysical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and high stability .

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

[8-(aminomethyl)anthracen-1-yl]methanamine

InChI

InChI=1S/C16H16N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H,9-10,17-18H2

InChI Key

NTFMELQYTBAEQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)CN)C(=CC=C3)CN

Origin of Product

United States

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